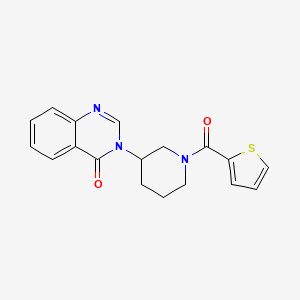

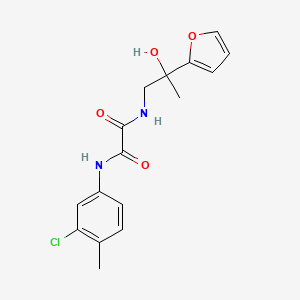

N-(3-(tert-butyl)isoxazol-5-yl)-5-phenylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-(tert-butyl)isoxazol-5-yl)-5-phenylisoxazole-3-carboxamide" is a member of the isoxazole class of compounds, which are characterized by a five-membered ring containing an oxygen atom and a nitrogen atom at non-adjacent positions. Isoxazole derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications.

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods, including cyclization reactions. For instance, the synthesis of 3-carboxyisoxazole compounds can be achieved by the cycloaddition of carbethoxyformonitrile oxide to appropriate substrates with subsequent elimination and hydrolysis steps . Another method involves the conversion of carboxylic acid derivatives into acyl Meldrum's acids, followed by aminolysis and cyclization to yield 5-substituted 3-isoxazolols without byproducts . Additionally, a two-step synthesis involving isocyanides and a chemoselective Buchwald–Hartwig intramolecular cyclization has been reported for the synthesis of 1-arylindazole-3-carboxamides .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, N-(tert-butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane carboxamide, revealed that the isoxazole ring is not coplanar with the phenyl ring . Tautomerism can also be observed in some isoxazole derivatives, as demonstrated by the presence of different tautomers in the solid state and in solution for 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including cyclization and substitution reactions, to yield a wide array of products. The reactivity of these compounds can be influenced by the presence of substituents on the isoxazole ring, which can affect the electronic properties and steric hindrance of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the stability of a tert-butoxycarbonyl-aminomethylphenoxyacetic acid handle used in solid-phase synthesis of peptide alpha-carboxamides was found to be resistant to acidolysis, indicating good stability under certain conditions . The biological evaluation of N-phenyl-5-carboxamidyl isoxazoles for anticancer activity showed that these compounds could have potential therapeutic applications, with one derivative exhibiting significant activity against colon cancer cells .

Scientific Research Applications

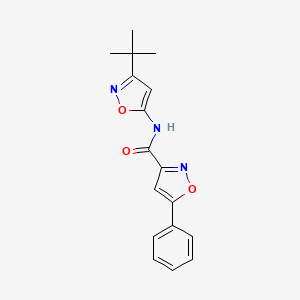

Cardioprotective Agents

A study by Cheng et al. (2006) discussed the discovery of a new class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, including tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate. This compound exhibited excellent potency and in vivo properties, suggesting potential use in the treatment of ischemic heart diseases.

Electroactive Polyamides

Research by Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups. These polyamides showed good solubility, thermal stability, photoluminescence, and reversible redox couples upon electrochemical oxidation. They are promising for applications requiring color change upon oxidation.

Synthetic Organic Chemistry

Jasch et al. (2012) explored tert-butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry. These compounds enable various modifications through nucleophilic substitutions and radical reactions, indicating broad utility in chemical synthesis.

Anticonvulsant Activity

Jackson et al. (2012) investigated enaminones for anticonvulsant activity. They synthesized and evaluated a series of 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides, finding correlations between their structures and anticonvulsant activities.

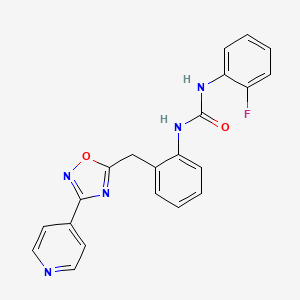

Crystal Structure Analysis

Habibi et al. (2008) analyzed the crystal structure of N-(tert-Butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane Carboxamide. This study contributes to understanding the molecular configurations of such compounds, which is crucial for their application in various fields.

Pd-Catalyzed C(sp3)-H Bond Activation

Pasunooti et al. (2015) utilized 5-methylisoxazole-3-carboxamide in Pd-catalyzed C(sp3)-H bond activation. This innovative approach led to the efficient synthesis of various gamma-substituted non-natural amino acids.

Synthesis of Arylated Furans and Thiophenes

A study by Bumagin et al. (2019) discussed using N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand in catalysts for the Suzuki reaction. This led to the development of methods for synthesizing heterobiaryls containing furyl and thienyl rings.

Mechanism of Action

Safety and Hazards

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-17(2,3)14-10-15(23-20-14)18-16(21)12-9-13(22-19-12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPYVPDBMUKEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)isoxazol-5-yl)-5-phenylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)